molecular formula C12H10F8O2S B12565360 [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene CAS No. 201943-30-8

[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene

Cat. No.: B12565360
CAS No.: 201943-30-8
M. Wt: 370.26 g/mol
InChI Key: VZYUOWGCHSHYEE-UHFFFAOYSA-N
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Description

[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene is a fluorinated organic compound It is characterized by the presence of a benzene ring attached to a sulfonyl group, which is further connected to an octafluoropentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene typically involves the reaction of benzene with a sulfonyl chloride derivative of octafluoropentane. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The fluorine atoms in the octafluoropentane chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty polymers and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene is primarily related to its ability to interact with various molecular targets through its sulfonyl and fluorinated groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene can be compared with other fluorinated sulfonyl compounds, such as:

  • [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)ethyl]benzene
  • [(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)propyl]benzene

These compounds share similar structural features but differ in the length of the alkyl chain connecting the sulfonyl group to the benzene ring. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct from its analogs.

Properties

CAS No.

201943-30-8

Molecular Formula

C12H10F8O2S

Molecular Weight

370.26 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentylsulfonylmethylbenzene

InChI

InChI=1S/C12H10F8O2S/c13-9(14)11(17,18)12(19,20)10(15,16)7-23(21,22)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

VZYUOWGCHSHYEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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